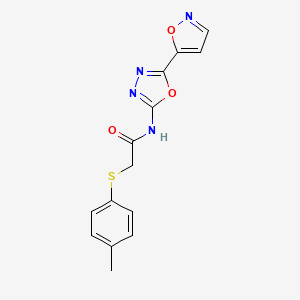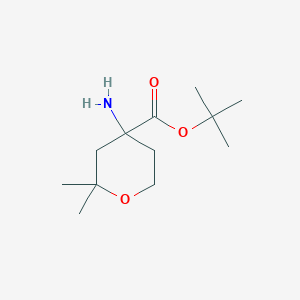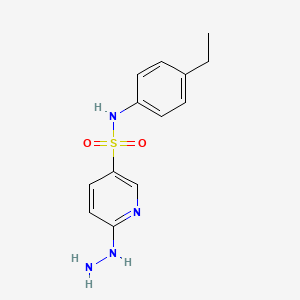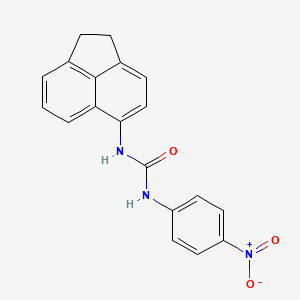
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea, also known as DANA, is a chemical compound that has shown great potential in scientific research applications. It is a urea derivative that has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Urea Biosensors and Environmental Monitoring
Urea biosensors have seen significant advancements, particularly in detecting and quantifying urea concentrations across various fields such as fisheries, dairy, food preservation, and agriculture. The use of different nanoparticles, conducting polymers, and carbon materials in urea biosensors underscores the interdisciplinary approach to enhancing urea detection sensitivity and specificity. This has implications for environmental monitoring, where accurate assessment of urea levels can inform water quality management and agricultural practices, potentially contributing to more sustainable environmental practices (S. Botewad et al., 2021).
Therapeutic Research and Drug Development
Urease inhibitors have been explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Although acetohydroxamic acid is the only clinically used urease inhibitor, it presents severe side effects, highlighting the need for further research into safer and more effective alternatives. This area of research not only has implications for developing new treatments but also underscores the broader role of urea derivatives in medicinal chemistry and drug development (Paulina Kosikowska & Łukasz Berlicki, 2011).
Agricultural Innovations
Nitrogen Management in Agriculture : The use of urease and nitrification inhibitors is a critical area of research in agriculture. These inhibitors aim to improve nitrogen use efficiency by reducing the volatilization and leaching of nitrogen from urea fertilizers. Studies have shown that inhibitors like NBPT significantly reduce ammonia loss from urea, contributing to more sustainable and environmentally friendly farming practices. This research is vital for developing strategies to minimize environmental pollution while ensuring optimal nutrient availability for crops (Aishwarya Ray et al., 2020).
properties
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(20-14-7-9-15(10-8-14)22(24)25)21-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHUCBYIGLGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



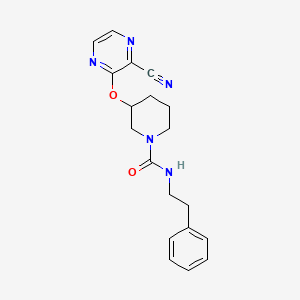




![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)
